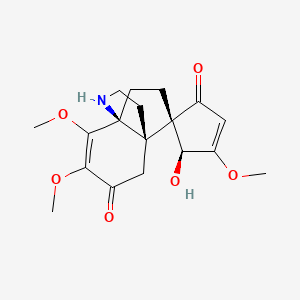
Dechloroacutumidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dechloroacutumidine is a natural product found in Menispermum dauricum with data available.
Wissenschaftliche Forschungsanwendungen
Dechloroacutumidine is an alkaloid compound derived from the acutumine family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
This compound exhibits several pharmacological properties that make it a subject of interest in drug development:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown cytotoxic effects against HepG2 liver cancer cells, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Research indicates that compounds related to this compound may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases .
Synthetic Chemistry
The synthesis of this compound and its derivatives has been a focus of research. Various synthetic pathways have been developed to produce this compound efficiently, which can facilitate its use in further biological studies and drug development .
Bioactivity Studies
This compound is part of ongoing research into bioactive compounds derived from natural sources. Its efficacy against microbial infections and potential anti-inflammatory properties are being explored, broadening its application scope within pharmaceuticals .
Table 1: Biological Activities of this compound
Table 2: Synthetic Approaches to this compound
| Synthesis Method | Description | Reference |
|---|---|---|
| Total Synthesis | Modular synthetic strategies using C-C bond formation | |
| Derivative Synthesis | Conversion of precursors into this compound |
Case Study 1: Anticancer Research
In a study investigating the effects of this compound on HepG2 liver cancer cells, researchers observed significant cytotoxicity at low concentrations. This study highlights the compound's potential as a therapeutic agent for liver cancer treatment.
Case Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective properties of this compound revealed its ability to mitigate oxidative stress-induced cell death in neuronal cultures. This finding suggests that further exploration could lead to new treatments for neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C18H23NO6 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(1S,4'S,6S,10S)-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |
InChI |
InChI=1S/C18H23NO6/c1-23-11-8-12(21)17(14(11)22)4-5-18-15(25-3)13(24-2)10(20)9-16(17,18)6-7-19-18/h8,14,19,22H,4-7,9H2,1-3H3/t14-,16+,17-,18-/m1/s1 |
InChI-Schlüssel |
MFKKBSSDRFHMPA-BZZMCLGOSA-N |
SMILES |
COC1=CC(=O)C2(C1O)CCC34C2(CCN3)CC(=O)C(=C4OC)OC |
Isomerische SMILES |
COC1=CC(=O)[C@@]2([C@@H]1O)CC[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC |
Kanonische SMILES |
COC1=CC(=O)C2(C1O)CCC34C2(CCN3)CC(=O)C(=C4OC)OC |
Synonyme |
dechloroacutumidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















